molecular formula C15H15NO3 B1418453 Methyl 3-amino-4-(benzyloxy)benzoate CAS No. 927802-57-1

Methyl 3-amino-4-(benzyloxy)benzoate

Cat. No. B1418453
CAS RN: 927802-57-1
M. Wt: 257.28 g/mol
InChI Key: CXRFEVOHNGTEOG-UHFFFAOYSA-N
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Description

“Methyl 3-amino-4-(benzyloxy)benzoate” is a chemical compound with the CAS Number: 927802-57-1 . It has a molecular weight of 257.29 . It is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “Methyl 3-amino-4-(benzyloxy)benzoate” is 1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 3-amino-4-(benzyloxy)benzoate” is a solid compound . It has a molecular weight of 257.29 g/mol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 439.8±40.0 °C at 760 mmHg, and a flash point of 219.8±27.3 °C .

Scientific Research Applications

Synthesis of Aromatic Esters

Methyl 3-amino-4-(benzyloxy)benzoate: can be used in the synthesis of aromatic esters, which are crucial intermediates in the production of various organic compounds. The benzyloxy group acts as a protecting group that can be removed after the esterification process, allowing for further functionalization of the aromatic ring .

Intermediate for Antifungal Agents

The compound serves as an intermediate in the synthesis of molecules with antifungal properties. Its benzyloxy group can be modified to create derivatives that inhibit the growth of fungi, contributing to the development of new antifungal medications .

Development of Antibacterial Compounds

Researchers utilize Methyl 3-amino-4-(benzyloxy)benzoate to develop antibacterial agents. The amino group on the benzene ring can be leveraged to attach various substituents, leading to compounds with potential antibacterial activity .

Precursor for Anti-inflammatory Drugs

The compound’s structure is suitable for creating anti-inflammatory drugs. By modifying the benzyloxy and amino groups, scientists can synthesize new molecules that may reduce inflammation in the body .

Organic Synthesis Reactions

In organic chemistry, Methyl 3-amino-4-(benzyloxy)benzoate is used in reactions at the benzylic position. It can undergo free radical bromination, nucleophilic substitution, and oxidation, making it a versatile reagent for constructing complex organic molecules .

Coordination Chemistry

This compound is also significant in coordination chemistry due to its potential multifunctional donor sites. It can coordinate with metals through its exocyclic sulfur or endocyclic nitrogen, leading to the formation of various coordination complexes .

Polymer Chemistry

Methyl 3-amino-4-(benzyloxy)benzoate: can be a monomer for the synthesis of polymers. Its ester group can react with other monomers to form polyesters, which have applications in the textile industry and medical devices .

Catalysis

The compound can act as a ligand in catalysis. Its structure allows it to bind to metal catalysts, potentially enhancing the efficiency of various chemical reactions .

Safety and Hazards

“Methyl 3-amino-4-(benzyloxy)benzoate” is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled .

properties

IUPAC Name

methyl 3-amino-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRFEVOHNGTEOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(benzyloxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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